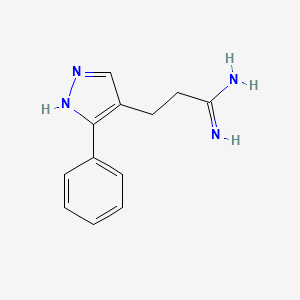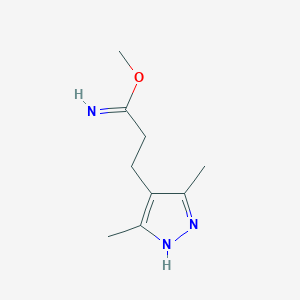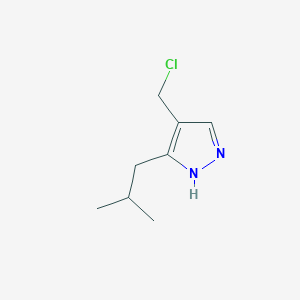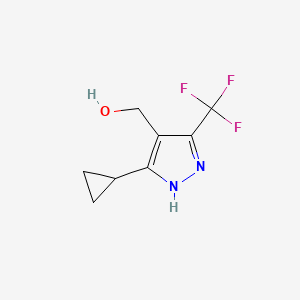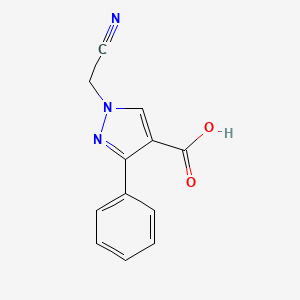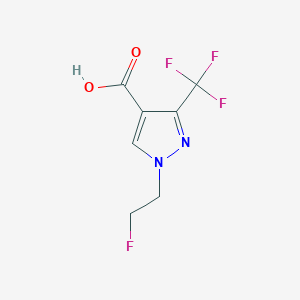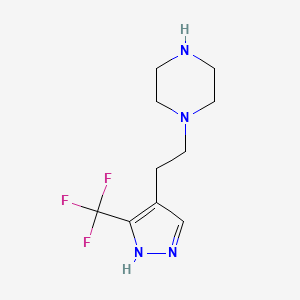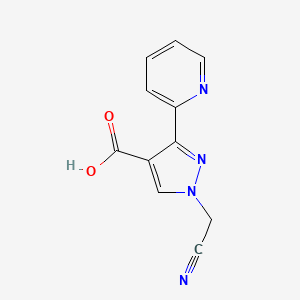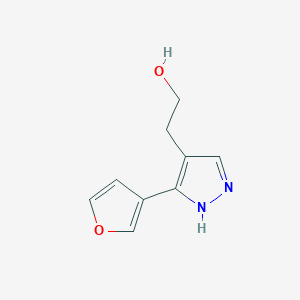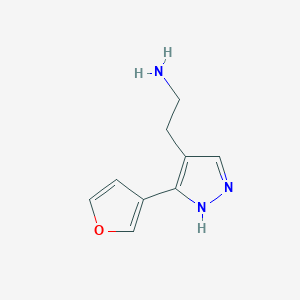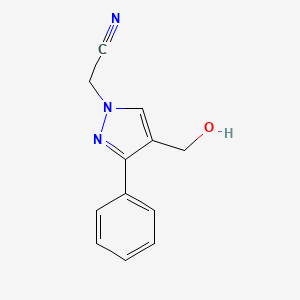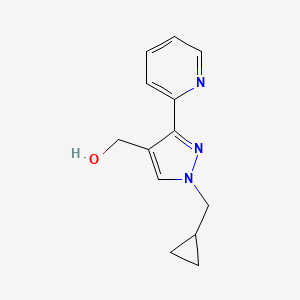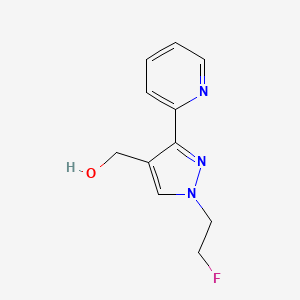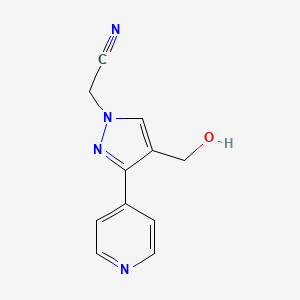![molecular formula C10H15ClF3NO2 B1482601 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2098153-74-1](/img/structure/B1482601.png)
2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Overview
Description
2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one is a synthetic organic compound. Its unique structure features both a chloro substituent and a pyrrolidine ring. The trifluoromethyl group in its molecular framework increases its chemical stability and influences its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one typically involves the reaction of 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine with 2-chlorobutanone in the presence of an appropriate base, such as potassium carbonate. The reaction is often conducted in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods Large-scale production involves an optimization of reaction conditions to enhance yield and purity. Continuous flow chemistry can be employed to streamline the process and improve efficiency, reducing waste and lowering costs. The use of catalysts and controlled reaction environments further assists in achieving the desired product with high precision.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one can undergo oxidation reactions where the hydroxymethyl group is converted to a carbonyl group.
Reduction: Reduction of the chloro substituent can lead to dechlorination.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can substitute the chloro group.
Major Products Formed
From oxidation: 2-Oxo-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one.
From reduction: 2-Hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one.
From substitution: 2-Azido-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor in the production of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is often used to study enzyme interactions and metabolic pathways. It helps in understanding the mechanistic aspects of enzyme inhibition.
Medicine: The unique structure of 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one makes it a candidate for drug development. It is investigated for its potential therapeutic properties, particularly in anti-cancer and anti-inflammatory research.
Industry: In the industrial sector, the compound finds applications in the synthesis of specialty chemicals and as a building block in material science.
Mechanism of Action
2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one exerts its effects through various biochemical pathways. The chloro and trifluoromethyl groups interact with molecular targets, modifying enzyme activity. The compound can inhibit specific enzymes by binding to their active sites, altering their normal function. Pathways involving metabolic enzymes and signal transduction processes are particularly affected.
Comparison with Similar Compounds
Compared to other pyrrolidine-based compounds, 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one is unique due to its trifluoromethyl group. This group imparts enhanced stability and lipophilicity, making it more resistant to metabolic degradation and increasing its potential bioavailability.
Similar Compounds:
2-Chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one
2-Bromo-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
1-[3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-2-one
Through this comparison, the distinct attributes of this compound become evident, underscoring its significance in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-8(11)9(17)15-3-6(5-16)7(4-15)10(12,13)14/h6-8,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLJCGSGGNLVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


